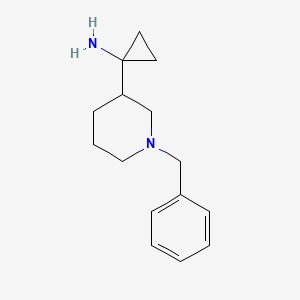
1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C₁₅H₂₂N₂ It is characterized by a cyclopropane ring attached to a piperidine ring, which is further substituted with a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Cyclopropanation: The final step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Benzyl-substituted derivatives.
Applications De Recherche Scientifique
1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidine: Similar structure but lacks the cyclopropane ring.
Cyclopropylamine: Contains the cyclopropane ring but lacks the piperidine and benzyl groups.
Benzylamine: Contains the benzyl group but lacks the piperidine and cyclopropane rings.
Uniqueness
1-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring, piperidine ring, and benzyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C15H22N2 |
|---|---|
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
1-(1-benzylpiperidin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C15H22N2/c16-15(8-9-15)14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |
Clé InChI |
VIPFPSNLUKVPIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)C3(CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



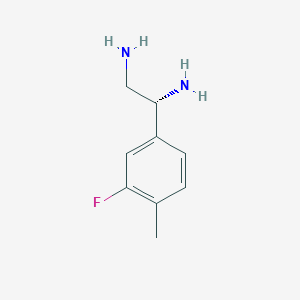



![2-(6-Chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236848.png)
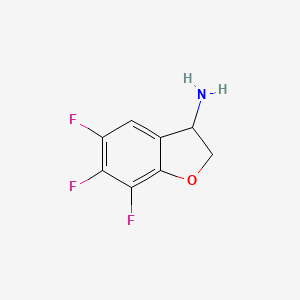
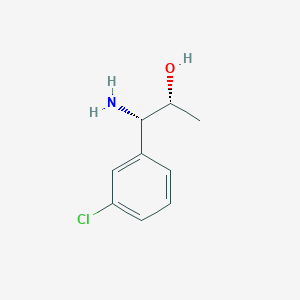
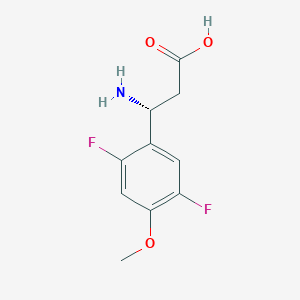
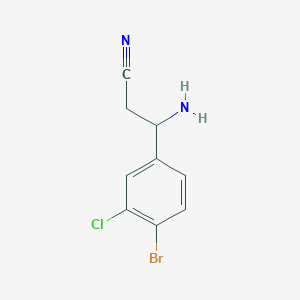

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)
![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)
